2-Methoxyisonicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-methoxyisonicotinic acid and its derivatives involves regiospecific transformations of picolinic and isonicotinic acids into 2, 3, 4-trisubstituted pyridines. This process includes metallation and smooth acid-catalyzed conversion into corresponding pyridones, highlighting its utility in creating complex pyridine structures (Epsztajn et al., 1989).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various analytical techniques, including X-ray crystallography for chiral resolving agents derived from it. Such studies reveal detailed conformations and the absolute configuration of these molecules, essential for understanding their chemical behavior (Ichikawa et al., 2003).
Chemical Reactions and Properties
This compound undergoes nucleophilic displacement reactions facilitated by Lewis acids, leading to the formation of various nicotinic acid and nicotinamide derivatives. These reactions are pivotal for synthesizing compounds with potential biological activities, demonstrating the versatility of this compound in organic synthesis (Abdel-Aziz, 2007).
Physical Properties Analysis
The physical properties of this compound derivatives, such as 2-methoxycinnamylidenepyruvic acid (2-MeO-HCP), have been extensively studied. Techniques like differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR), and infrared spectroscopy (FTIR) provide insights into their purity, molecular geometry, and vibrational frequencies, contributing to a deeper understanding of their stability and reactivity (Carvalho et al., 2008).
Scientific Research Applications
Toxicology and Testicular Toxicity
Compounds like 2-methoxyethanol have been studied for their testicular toxicity in rats. Studies found that serine, acetate, sarcosine, and glycine could reduce this toxicity, potentially by contributing to purine base biosynthesis (Mebus, Welsch, & Working, 1989).
Anticancer Properties
Research into 2-methoxyestradiol revealed its potential in inducing cancer cell death by increasing reactive nitrogen species production in metastatic osteosarcoma cells (Górska-Ponikowska et al., 2020).
Metabolic Pathways and Health Implications
The urinary metabolites of 2-methoxyethanol in mice, transforming into 2-methoxyacetic acid, were studied to understand its adverse developmental and testicular effects (Sumner et al., 1992).
Nutraceutical Applications
P-methoxycinnamic acid, a related compound, shows potential as a nutraceutical agent for chronic disease prevention and treatment due to its antidiabetic, anticancer, antimicrobial, and neuroprotective activities (Płowuszyńska & Gliszczyńska, 2021).
Synthetic Chemistry
A method for regiospecific transformation of isonicotinic acids into trisubstituted pyridines using organolithium-based reagents has been developed (Epsztajn et al., 1989).
Heart Failure Treatment
The potential of 2-Methoxyestradiol in treating left ventricular hypertrophy suggests its use as a selective CYP1B1 inhibitor for heart failure (Maayah et al., 2018).
Occupational Exposure Monitoring
The monitoring of urinary 2-ethoxyacetic acid can assess occupational exposure to related chemicals in specific industries (Lowry et al., 1993).
Oncological Research
Studies show that 2-methoxyethanol exposure can lead to anaemia in workers, with the toxic effects persisting for a short period after exposure reduction (Shih et al., 2003).
properties
IUPAC Name |
2-methoxypyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNDWFVORIGXQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356139 | |
Record name | 2-methoxyisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105596-63-2 | |
Record name | 2-methoxyisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxyisonicotinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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